![molecular formula C5H9NaO3 B13400786 Sodium acetylacetonate monohydrate](/img/structure/B13400786.png)
Sodium acetylacetonate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4-pentanedionate, also known as sodium acetylacetonate, is an organosodium compound with the molecular formula C5H7NaO2. It is a white to pale cream powder that is soluble in water. This compound is commonly used as a pharmaceutical intermediate and in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4-pentanedionate can be synthesized by reacting 2,4-pentanedione (acetylacetone) with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the acetylacetone, forming the sodium salt of the enolate ion. The reaction can be represented as follows:
C5H8O2+NaOH→C5H7NaO2+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2,4-pentanedionate involves the use of large-scale reactors where acetylacetone is mixed with a sodium hydroxide solution. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion and high yield. The product is then isolated by filtration, washed, and dried to obtain the final powder form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-pentanedionate undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions, such as cobalt, iron, and chromium.
Substitution: The enolate ion can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Chelation: Metal salts (e.g., cobalt chloride, iron nitrate) in aqueous or alcoholic solutions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Metal catalysts like palladium or platinum under hydrogenation conditions.
Major Products:
Chelation: Metal acetylacetonate complexes (e.g., tris(2,4-pentanedionato)cobalt(III)).
Substitution: Alkylated or acylated derivatives of the enolate ion.
Oxidation and Reduction: Various reduced or oxidized forms depending on the specific reaction conditions.
Scientific Research Applications
Sodium acetylacetonate monohydrate, an organometallic compound with the molecular formula Na[CH(C(O)CH3)2]- H2O and a CAS number of 86891-03-4, is a sodium salt derived from acetylacetone, a beta-diketone. It appears as a white to light yellow crystalline solid and is soluble in organic solvents. It is known for forming stable complexes with metal ions, enhancing its utility in coordination chemistry and catalysis.
Applications in Catalysis
This compound is widely used as a ligand in coordination chemistry and catalysis, especially in organic synthesis. The compound's ability to form stable complexes with metal ions makes it valuable in various catalytic processes. The stability and reactivity of the complexes are influenced by the metal's oxidation state and coordination geometry and may exhibit enhanced catalytic properties compared to their free ligand forms.
Applications in Material Science
In material science, this compound is utilized in various applications. It is employed in the production of chemical esters and in the manufacturing of various other organic compounds . The compound is also suitable for uses requiring non-aqueous solubility, such as solar energy and water treatment applications .
Research indicates that this compound may have antimicrobial properties and can inhibit the growth of certain bacterial strains, suggesting its potential in pharmaceutical applications. It may also have benefits as a chelating agent in detoxifying heavy metals in biological systems.
Complexation Behavior
Interaction studies have focused on the complexation behavior of this compound with metal ions like copper, iron, and nickel. These studies reveal that the stability and reactivity of the resulting complexes depend significantly on the metal's oxidation state and coordination geometry. Research has indicated that these complexes may exhibit enhanced catalytic properties compared to their free ligand forms.
Mechanism of Action
The mechanism of action of sodium 2,4-pentanedionate primarily involves its ability to form stable chelate complexes with metal ions. The enolate ion acts as a bidentate ligand, coordinating to metal centers through its oxygen atoms. This chelation stabilizes the metal ions and enhances their reactivity in various catalytic and synthetic processes .
Comparison with Similar Compounds
2,4-Pentanedione (Acetylacetone): The parent compound from which sodium 2,4-pentanedionate is derived.
Tris(2,4-pentanedionato)chromium(III): A metal complex formed with chromium.
Bis(2,4-pentanedionato)copper(II): A metal complex formed with copper.
Comparison:
2,4-Pentanedione: Unlike sodium 2,4-pentanedionate, it is a neutral molecule and exists in equilibrium between keto and enol forms.
Tris(2,4-pentanedionato)chromium(III): This complex exhibits unique magnetic and electronic properties due to the presence of chromium.
Bis(2,4-pentanedionato)copper(II): Known for its distinctive blue color and use in various catalytic applications.
Sodium 2,4-pentanedionate stands out due to its ability to form stable chelate complexes with a wide range of metal ions, making it a versatile reagent in both academic and industrial research.
Properties
Molecular Formula |
C5H9NaO3 |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
sodium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3+;; |
InChI Key |
UKDRZWCRRJOZNR-CZEFNJPISA-M |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].O.[Na+] |
Canonical SMILES |
CC(=CC(=O)C)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.